molecular formula C29H50N2O2 B062341 Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]- CAS No. 163042-29-3

Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-

Cat. No.: B062341
CAS No.: 163042-29-3
M. Wt: 458.7 g/mol
InChI Key: JWTWRSVTLZQQAI-XRKRLSELSA-N
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Description

Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]- is a complex organic compound with a unique structure that includes a hexadecanamide backbone, a hydroxy group, a phenyl ring, and a pyrrolidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]- typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of hexadecanoyl chloride with an appropriate amine to form the hexadecanamide backbone. This is followed by the introduction of the hydroxy group and the phenyl ring through a series of substitution reactions. The final step involves the addition of the pyrrolidinylmethyl group under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amide group can produce an amine.

Scientific Research Applications

Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]- involves its interaction with specific molecular targets and pathways. The hydroxy group and the amide backbone allow it to form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The phenyl ring and pyrrolidinylmethyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]- can be compared with other similar compounds, such as:

    Hexadecanamide: Lacks the hydroxy group and the phenyl ring, resulting in different chemical properties and reactivity.

    N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-amide: Similar structure but with variations in the length of the carbon chain, affecting its physical and chemical properties.

Properties

IUPAC Name

N-[(1R,2R)-1-hydroxy-1-phenyl-3-pyrrolidin-1-ylpropan-2-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-28(32)30-27(25-31-23-18-19-24-31)29(33)26-20-15-14-16-21-26/h14-16,20-21,27,29,33H,2-13,17-19,22-25H2,1H3,(H,30,32)/t27-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTWRSVTLZQQAI-XRKRLSELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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